3-Sulfamoylbenzene-1-sulfonyl fluoride

Description

Significance of Sulfonyl Fluorides in Contemporary Organic Chemistry and Chemical Biology

Sulfonyl fluorides have become privileged functional groups in contemporary organic chemistry and chemical biology due to their unique balance of stability and reactivity. enamine.netrsc.org Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability towards hydrolysis and are generally unreactive under physiological conditions. nih.gov This stability allows for their incorporation into complex molecular architectures. However, their reactivity can be "unleashed" under specific conditions, enabling them to act as highly selective electrophiles.

In chemical biology, sulfonyl fluorides are widely utilized as "warheads" in covalent inhibitors and chemical probes. enamine.netrsc.org They can form stable covalent bonds with the nucleophilic side chains of various amino acid residues within proteins, including serine, threonine, lysine (B10760008), tyrosine, and histidine. enamine.netccspublishing.org.cn This reactivity has been harnessed to develop potent and selective enzyme inhibitors and to map the binding sites of proteins. nih.gov The ability to covalently modify proteins offers advantages in drug discovery, such as prolonged duration of action and increased potency.

Historical Context of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry and its Relevance to 3-Sulfamoylbenzene-1-sulfonyl Fluoride

The resurgence of interest in sulfonyl fluorides can be largely attributed to the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by K. Barry Sharpless and coworkers. SuFEx is a set of near-perfect click reactions that involve the activation of a stable S(VI)-F bond to form linkages with nucleophiles. nih.gov This chemistry has provided a powerful tool for the rapid and efficient synthesis of a wide array of organic molecules, polymers, and biomolecular conjugates. rhhz.netresearchgate.net

The principles of SuFEx are directly relevant to this compound. The sulfonyl fluoride group (-SO₂F) on the benzene (B151609) ring is a SuFExable handle, meaning it can participate in these exchange reactions. nih.gov This allows for the late-stage functionalization of the molecule, where the sulfonyl fluoride can be converted into sulfonamides, sulfonates, and other sulfur-containing functional groups with high fidelity and under mild conditions. ccspublishing.org.cnresearchgate.net The presence of the sulfamoyl group (-SO₂NH₂) adds another layer of potential reactivity and functionalization, making this compound a versatile building block in SuFEx-based modular synthesis.

Structural Features and Reactive Moieties of this compound within Sulfonyl Fluoride Classification

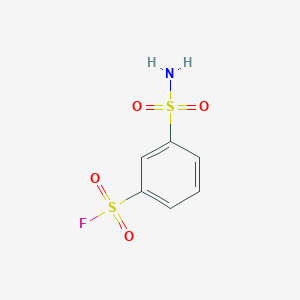

This compound is an aromatic sulfonyl fluoride, a classification that dictates much of its chemical behavior. The molecule consists of a benzene ring substituted with a sulfonyl fluoride group at position 1 and a sulfamoyl group at position 3.

Key Structural and Reactive Features:

Aromatic Ring: The benzene ring provides a rigid scaffold and influences the reactivity of the attached functional groups through electronic effects (inductive and resonance).

Sulfonyl Fluoride Moiety (-SO₂F): This is the primary electrophilic center of the molecule. The strong electron-withdrawing nature of the two oxygen atoms and the fluorine atom makes the sulfur atom highly electrophilic. However, the strong S-F bond contributes to its kinetic stability. nih.gov Under SuFEx conditions, this group is the site of nucleophilic attack.

The meta-substitution pattern of the two functional groups on the benzene ring is a crucial structural feature. This arrangement dictates the electronic communication between the sulfonyl fluoride and sulfamoyl groups, which in turn fine-tunes the reactivity of the sulfonyl fluoride.

| Feature | Description | Implication for Reactivity |

| Aromatic Scaffold | Benzene ring | Provides structural rigidity and influences electronic properties. |

| Sulfonyl Fluoride Group | -SO₂F | Primary electrophilic center for SuFEx reactions. Kinetically stable but reactive under specific conditions. |

| Sulfamoyl Group | -SO₂NH₂ | A sulfonamide that can participate in hydrogen bonding and can be further functionalized. Modulates the electronic nature of the ring. |

| Meta-Substitution | 1,3-disubstituted benzene | Influences the electronic interplay between the two functional groups, affecting the reactivity of the sulfonyl fluoride. |

Overview of Current Research Trajectories for Sulfonyl Fluoride Derivatives

The field of sulfonyl fluoride chemistry is experiencing rapid growth, with several key research trajectories emerging. While specific research focusing exclusively on this compound is not extensively documented, the broader trends in the field provide a clear indication of its potential applications.

Current research directions for sulfonyl fluoride derivatives include:

Development of Novel Covalent Inhibitors: A major focus is the design and synthesis of highly selective covalent inhibitors for therapeutic targets. The ability of sulfonyl fluorides to react with a broader range of amino acid residues compared to traditional cysteine-targeting warheads is a significant advantage. nih.gov

Chemical Probe Development for Proteomics: Sulfonyl fluoride-based probes are being developed for activity-based protein profiling (ABPP) and chemoproteomics to identify and characterize new drug targets. rsc.org

Materials Science and Polymer Chemistry: The robustness of the linkages formed via SuFEx chemistry makes sulfonyl fluorides attractive monomers for the synthesis of novel polymers with unique properties. rhhz.net

Late-Stage Functionalization in Drug Discovery: The stability and selective reactivity of the sulfonyl fluoride group make it an ideal handle for the late-stage modification of complex drug candidates, allowing for the rapid generation of analog libraries. ccspublishing.org.cn

Given its bifunctional nature, this compound is well-positioned to contribute to these areas. The sulfonyl fluoride can be used as a reactive handle for SuFEx chemistry, while the sulfamoyl group can be modified to tune solubility, introduce pharmacophores, or serve as an additional point of interaction with biological targets. The exploration of this compound and its derivatives represents a promising avenue for future research in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-sulfamoylbenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H,(H2,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWARYJSMFYLTFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334644-12-0 | |

| Record name | 3-sulfamoylbenzene-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Reaction Mechanisms of 3 Sulfamoylbenzene 1 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

SuFEx has emerged as a next-generation click chemistry platform, prized for its efficiency, reliability, and broad applicability. At the heart of SuFEx is the robust yet selectively reactive sulfur-fluorine bond.

Principles and Mechanistic Insights into S-F Bond Activation

The exceptional stability of the S-F bond in sulfonyl fluorides stems from its high bond energy. Unlike other sulfonyl halides, the cleavage of the sulfonyl fluoride bond is exclusively heterolytic, rendering it resistant to reduction. Activation of this durable bond for nucleophilic attack is a key principle of SuFEx chemistry. This activation is typically achieved under specific conditions that facilitate the departure of the fluoride ion.

The mechanism of S-F bond activation generally involves the interaction of the fluoride with a proton or a silicon center, which helps to stabilize the leaving fluoride ion. nih.gov In many SuFEx reactions, a base is employed to deprotonate the incoming nucleophile, increasing its reactivity towards the electrophilic sulfur center of the sulfonyl fluoride. The reaction is believed to proceed through a trigonal bipyramidal intermediate or transition state.

Chemoselectivity and Balanced Reactivity-Stability of the S-F Bond

A hallmark of sulfonyl fluorides, including 3-Sulfamoylbenzene-1-sulfonyl fluoride, is their remarkable chemoselectivity. They react cleanly at the sulfur center, avoiding the side reactions that can plague more reactive sulfonyl chlorides. This chemoselectivity is a direct consequence of the balanced stability and reactivity of the S-F bond. While stable under a wide range of conditions, including in the presence of many functional groups and even in refluxing aniline, the S-F bond can be readily activated for reaction with specific nucleophiles under appropriate catalytic conditions.

The presence of the sulfamoyl group in this compound further modulates its reactivity. Sulfamoyl fluorides are generally more stable than their arylsulfonyl fluoride counterparts. nih.gov This enhanced stability allows for a greater degree of control in synthetic applications, as harsher conditions or more potent catalysts may be required to initiate the SuFEx reaction. This tunable reactivity is a significant advantage in multistep syntheses where selective transformations are paramount.

Nucleophilic Substitution Reactions

Beyond its role in SuFEx chemistry, this compound is a versatile electrophile for a range of nucleophilic substitution reactions.

Reactions with Amine Nucleophiles

The reaction of sulfonyl fluorides with amines to form sulfonamides is a cornerstone of medicinal and materials chemistry. While highly stable, the sulfonyl fluoride group of this compound can react with primary and secondary amines under activating conditions. The use of a Lewis acid, such as calcium triflimide [Ca(NTf2)2], in conjunction with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), has been shown to effectively promote the formation of sulfonamides from sulfamoyl fluorides. nih.gov The Lewis acid is thought to activate the sulfonyl fluoride, while the base activates the amine nucleophile.

| Amine Nucleophile | Reaction Conditions | Product Type | General Observations |

|---|---|---|---|

| Primary Aliphatic Amine | Base catalysis (e.g., Et3N) | N-Alkylsulfonamide | Generally proceeds smoothly. |

| Secondary Aliphatic Amine | Base catalysis (e.g., Et3N) | N,N-Dialkylsulfonamide | Good yields are typically obtained. |

| Aniline (Primary Aromatic Amine) | Requires stronger base or catalyst | N-Arylsulfonamide | Lower nucleophilicity of aromatic amines necessitates activation. |

Reactions with Alcohol Nucleophiles

The reaction of this compound with alcohols yields sulfonate esters. This transformation generally requires activation, as alcohols are weaker nucleophiles than amines. The use of strong bases or specific catalysts is often necessary to facilitate the reaction. For instance, guanidine-based catalysts have been shown to be effective in promoting the reaction between aryl sulfonyl fluorides and secondary alcohols. nih.gov The reaction with phenols to form aryl sulfonates is also a key transformation within SuFEx chemistry.

| Alcohol Nucleophile | Reaction Conditions | Product Type | General Observations |

|---|---|---|---|

| Primary Aliphatic Alcohol | Strong base or specific catalyst required | Alkyl Sulfonate Ester | Reaction is feasible with appropriate activation. |

| Secondary Aliphatic Alcohol | Requires more forcing conditions or highly active catalyst | Alkyl Sulfonate Ester | Steric hindrance can reduce reaction rates. |

| Phenol | Base catalysis (e.g., DBU, BEMP) | Aryl Sulfonate Ester | A common and efficient SuFEx reaction. |

Reactions with Carbon Nucleophiles (e.g., Michael Acceptors)

While less common than reactions with N- and O-nucleophiles, sulfonyl fluorides can react with certain carbon nucleophiles. For instance, sulfonyl fluorides conjugated to a π-system, such as ethenesulfonyl fluoride (ESF), can act as Michael acceptors. nih.gov In such cases, the nucleophilic attack occurs at the β-carbon of the alkene rather than at the sulfur center of the sulfonyl fluoride. This allows for the introduction of the sulfonyl fluoride moiety into a molecule through carbon-carbon bond formation. While this compound itself is not a Michael acceptor, this reactivity pattern highlights the versatility of the sulfonyl fluoride group in different molecular contexts.

Coupling Reactions for Complex Molecule Synthesis

The sulfonyl fluoride group is generally stable toward hydrolysis, reductive conditions, and many forms of metal catalysis due to the high strength of the sulfur-fluorine (S-F) bond. enamine.netenamine.net This stability allows for selective functionalization at other positions on the benzene (B151609) ring without disturbing the -SO₂F group. Conversely, under specific activating conditions, the sulfonyl fluoride itself becomes the reactive center for coupling with various nucleophiles, a chemistry paradigm known as Sulfur(VI) Fluoride Exchange (SuFEx). ccspublishing.org.cnnih.gov

The formation of new carbon-carbon bonds using molecules containing a sulfonyl fluoride group typically proceeds via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings. In these reactions, the sulfonyl fluoride group itself is not the reactive site. Instead, a halogen substituent (e.g., bromine or iodine) on the aromatic ring serves as the coupling handle. The -SO₂F group's resistance to the reaction conditions is a key advantage, allowing it to be carried through the synthesis unchanged. enamine.netenamine.net For instance, a hypothetical bromo-substituted derivative of this compound could be coupled with a boronic acid to form a new C-C bond, preserving the sulfonyl fluoride for subsequent transformations.

Table 1: Representative Palladium-Catalyzed C-C Coupling This table illustrates a general example of how a halo-substituted sulfonyl fluoride might be used in a Suzuki coupling reaction.

| Reactant 1 | Reactant 2 | Catalyst | Product | Bond Formed |

| Bromo-3-sulfamoylbenzene-1-sulfonyl fluoride | Phenylboronic acid | Pd(PPh₃)₄ | Phenyl-3-sulfamoylbenzene-1-sulfonyl fluoride | C-C |

Similar to C-C bond formation, the synthesis of C-N bonds via coupling reactions like the Buchwald-Hartwig amination involves a halogenated precursor. The sulfonyl fluoride moiety remains intact during the palladium-catalyzed coupling of an aryl halide with an amine. This strategy allows for the incorporation of complex nitrogen-containing substituents onto the aromatic ring while retaining the valuable -SO₂F group for further functionalization, such as SuFEx reactions.

Table 2: Representative Palladium-Catalyzed C-N Coupling This table illustrates a general example of how a halo-substituted sulfonyl fluoride might be used in a Buchwald-Hartwig amination.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product | Bond Formed |

| Bromo-3-sulfamoylbenzene-1-sulfonyl fluoride | Aniline | Pd₂(dba)₃ / BINAP | N-phenyl-3-sulfamoylbenzene-1-sulfonamide | C-N |

Aryl sulfonyl fluorides can serve as reagents for the deoxyfluorination of alcohols, a process that converts a hydroxyl group into a carbon-fluorine bond. ucla.edu In this reaction, the alcohol first reacts with the sulfonyl fluoride (such as this compound) in the presence of a base to form a sulfonate ester intermediate. ucla.eduresearchgate.net This intermediate is then susceptible to nucleophilic attack by a fluoride ion, which displaces the sulfonate leaving group to form the final C-F bond. researchgate.netharvard.edu

The efficiency and outcome of the reaction are highly dependent on the electronic properties of the sulfonyl fluoride, the structure of the alcohol, and the choice of base. ucla.edu Electron-withdrawing groups on the aryl ring of the sulfonyl fluoride generally increase its reactivity. ucla.edu While deactivated alcohols react best with highly reactive reagents like perfluorobutanesulfonyl fluoride (PBSF), activated alcohols perform optimally with moderately reactive, electron-rich sulfonyl fluorides that form stable sulfonate esters, minimizing side reactions. ucla.edu

Table 3: Effect of Aryl Substituent on Deoxyfluorination Reactivity Data adapted from studies on various substituted benzenesulfonyl fluorides to illustrate reactivity trends. ucla.edu

| Sulfonyl Fluoride Reagent | Substrate Alcohol Type | Relative Reactivity | Optimal Base |

| Perfluorobutanesulfonyl fluoride (PBSF) | Deactivated cyclic | High | MTBD |

| 3-Trifluoromethylbenzenesulfonyl fluoride | Secondary, Benzylic | Moderate-High | MTBD, BTPP |

| 3-Chlorobenzenesulfonyl fluoride | Secondary | Moderate | MTBD |

The hallmark reactivity of the sulfonyl fluoride group is its participation in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. While the S-F bond is stable, it can be activated by catalysts or specific conditions to undergo nucleophilic substitution at the sulfur center, forming new sulfur-carbon, sulfur-nitrogen, and sulfur-oxygen bonds. ccspublishing.org.cnnih.gov

S-N Bond Formation: The reaction of this compound with primary or secondary amines yields the corresponding sulfonamides. This transformation can be catalyzed by Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], which activate the sulfonyl fluoride towards nucleophilic attack. theballlab.com This method is effective for a wide range of electronically and sterically diverse sulfonyl fluorides and amines. theballlab.com Alternatively, N-heterocyclic carbenes can also catalyze the coupling of sulfonyl fluorides with amines. researchgate.net

S-O Bond Formation: Similarly, reaction with alcohols or phenols (O-nucleophiles) in the presence of a suitable activator leads to the formation of sulfonate esters. This is a foundational SuFEx transformation, widely used in the synthesis of polymers and other complex molecules. ccspublishing.org.cn

S-C Bond Formation: While less common, the formation of S-C bonds can be achieved by reacting sulfonyl fluorides with certain carbon nucleophiles, such as Grignard reagents, under specific conditions. mdpi.com This allows for the direct formation of sulfones.

Table 4: Overview of SuFEx Reactions

| Bond Formed | Nucleophile | Product Class | General Conditions |

| S-N | Amines (R-NH₂) | Sulfonamides | Base or Lewis Acid (e.g., Ca(NTf₂)₂) Catalysis theballlab.com |

| S-O | Alcohols (R-OH) | Sulfonate Esters | Base or Catalyst Activation ccspublishing.org.cn |

| S-C | Grignard Reagents (R-MgX) | Sulfones | Specific activating conditions mdpi.com |

Radical Reactions Involving the Sulfonyl Fluoride Group

Recent advancements have unlocked radical-based reactivity for the sulfonyl fluoride group. A key species in these reactions is the fluorosulfonyl radical (FSO₂•), which has proven difficult to generate due to its instability. nih.gov However, photoredox catalysis has provided a viable pathway to access this radical from precursors like FSO₂Cl, enabling novel transformations. ccspublishing.org.cnnih.gov

The hydrofluorosulfonylation of alkenes and alkynes is a powerful method for synthesizing aliphatic and alkenyl sulfonyl fluorides, respectively. nih.gov This reaction involves the net addition of a hydrogen atom and a fluorosulfonyl group (-SO₂F) across a carbon-carbon multiple bond. researchgate.net

The mechanism is initiated by the generation of the fluorosulfonyl radical (FSO₂•) from a suitable precursor under photoredox conditions. nih.govnih.gov This radical then adds to the alkene or alkyne to form a carbon-centered radical intermediate. This intermediate is subsequently quenched by a hydrogen atom donor to yield the final product. researchgate.net This method provides a facile route to valuable aliphatic sulfonyl fluorides from unactivated alkenes and can be applied to the late-stage modification of complex molecules like natural products and peptides. nih.gov Notably, when applied to alkynes, this radical process can afford valuable Z-alkenylsulfonyl fluorides, which are often challenging to synthesize via other methods. nih.gov

Table 5: Radical Hydrofluorosulfonylation of Alkenes This table presents a generalized scheme for the radical addition to unsaturated systems.

| Substrate | Radical Precursor | Catalyst System | Product Type |

| Alkene (R-CH=CH₂) | FSO₂Cl or FABI | Photoredox Catalyst (e.g., fac-Ir(ppy)₃) | Aliphatic Sulfonyl Fluoride (R-CH₂-CH₂-SO₂F) nih.govnih.gov |

| Alkyne (R-C≡CH) | FABI | Photoredox Catalyst | Alkenyl Sulfonyl Fluoride (R-CH=CH-SO₂F) nih.gov |

Migratory Fluorosulfonylation

Migratory fluorosulfonylation represents an advanced strategy in organic synthesis where the fluorosulfonyl group is introduced into a molecule along with another functional group, often involving a migration step. One such process is the migratory SO₂F-difunctionalization of unsaturated hydrocarbons. This type of reaction allows for the construction of complex sulfonyl fluoride compounds by adding the fluorosulfonyl radical and another group across a double or triple bond, followed by a rearrangement or migration. These reactions highlight the versatility of the fluorosulfonyl radical in creating diverse molecular architectures.

Photocatalytic Generation of Fluorosulfonyl Radicals

The fluorosulfonyl radical (FSO₂•) is a key reactive intermediate for the synthesis of sulfonyl fluorides. nih.gov However, its instability has historically limited its application. nih.gov Modern photocatalytic methods have provided a breakthrough, enabling the generation of FSO₂• radicals under mild conditions. rsc.orgnih.gov

The general mechanism involves a photocatalyst that, upon irradiation with visible light, becomes excited. nih.gov This excited catalyst can then engage in a single electron transfer (SET) with a fluorosulfonyl radical precursor. nih.gov This electron transfer induces the homolytic cleavage of a bond in the precursor, releasing the desired FSO₂• radical. nih.gov This radical can then add to unsaturated bonds, such as those in alkenes, to initiate further transformations. nih.gov

Several precursors have been developed to generate fluorosulfonyl radicals under photoredox conditions. A notable example includes 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts, which are bench-stable, solid-state reagents that are easy to handle. nih.gov These precursors have proven effective in the radical fluorosulfonylation of olefins, offering high yields and accommodating substrates that are challenging for other methods. nih.gov

Table 1: Examples of Photocatalytic Radical Precursors for FSO₂• Generation

| Precursor Type | Description | Catalyst System |

|---|---|---|

| 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) | Bench-stable, solid-state, redox-active salts. nih.gov | Iridium-based photocatalyst (e.g., Ir(ppy)₃). nih.gov |

| Diaryliodonium salts | Used as aryl radical precursors in a multicomponent reaction. nih.gov | Organic photocatalyst. nih.gov |

Multicomponent and Cyclization Reactions

The sulfonyl fluoride moiety can participate in complex multicomponent and cyclization reactions, enabling the efficient construction of intricate molecular frameworks in a single step. These reactions are highly valued for their atom economy and operational simplicity. researchgate.net

One example is the one-pot, metal- and catalyst-free synthesis of sulfonyl fluorides from aryltriazenes. researchgate.net This multicomponent approach utilizes an aryltriazene, a sulfur dioxide source like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), and a fluorine source such as N-fluorobenzenesulfonimide (NFSI) in the presence of trifluoroacetic acid (TFA). researchgate.net This method provides a straightforward route to a variety of sulfonyl fluorides in high yields. researchgate.net

Sulfonyl fluorides also engage in tandem reactions that involve cyclization. For instance, β-arylethenesulfonyl fluorides can react with α-cyano-β-methylenones in the presence of a base like cesium carbonate. rsc.org This process proceeds through a tandem Diels-Alder cycloaddition, a sulfur(VI) fluoride exchange, and an elimination sequence to generate a cyclohexadiene intermediate. rsc.org This intermediate can then be aromatized in the same pot to produce unsymmetrical 1,3,5-triarylbenzenes. rsc.org

Factors Influencing Reactivity and Stability

The reactivity and stability of this compound are governed by several factors, including the reaction environment and the intrinsic electronic and steric properties of the molecule.

The choice of solvent and reaction temperature can significantly influence the outcome of reactions involving sulfonyl fluorides. For example, the synthesis of sulfonyl fluorides from sulfonic acids using cyanuric chloride and a fluoride source is typically conducted in acetonitrile (B52724) at elevated temperatures (e.g., 60 °C) to facilitate the reaction. mdpi.com Similarly, the conversion of sulfonyl chlorides to sulfonyl fluorides using potassium fluoride can be performed in acetonitrile at room temperature, often with the aid of a phase-transfer catalyst like 18-crown-6 (B118740) ether. mdpi.com The specific conditions depend heavily on the chosen reagents and reaction pathway.

The sulfur-fluorine (S-F) bond in sulfonyl fluorides is exceptionally strong, which imparts considerable chemical and thermal stability to the molecule. nih.govmdpi.com This robustness makes sulfonyl fluorides more resistant to hydrolysis and thermolysis compared to their sulfonyl chloride counterparts. nih.gov

The electronic nature of substituents on the aromatic ring has a significant impact on the reactivity of the sulfonyl fluoride group. nih.gov In the context of this compound, the benzene ring is substituted with both a sulfamoyl (-SO₂NH₂) group and the sulfonyl fluoride (-SO₂F) group. Both are electron-withdrawing groups, which would decrease the electron density on the aromatic ring and influence the electrophilicity of the sulfur atom in the sulfonyl fluoride group. Studies on the synthesis of aryl sulfonyl fluorides from diaryliodonium salts have shown that the electronic properties of ring substituents markedly affect reaction yields, indicating a strong interplay between the molecular electronic structure and reactivity. nih.gov

Hirshfeld surface analysis of related aromatic sulfonyl fluorides reveals that while the fluorine atom does not typically participate in hydrogen bonding, it can form close interactions with π systems. nih.gov The sulfonyl oxygen atoms are the primary sites for intermolecular interactions. nih.gov These noncovalent interactions, dictated by the electronic distribution within the molecule, play a crucial role in its solid-state structure and can influence its reactivity in condensed phases. nih.gov

Advanced Applications of 3 Sulfamoylbenzene 1 Sulfonyl Fluoride in Chemical Research

Role in Organic Synthesis

The dual reactivity of 3-Sulfamoylbenzene-1-sulfonyl fluoride (B91410) makes it a highly versatile reagent in organic synthesis, enabling the construction of complex molecules and the modification of existing chemical scaffolds.

Versatile Synthetic Intermediates and Building Blocks

3-Sulfamoylbenzene-1-sulfonyl fluoride serves as a valuable building block for the synthesis of a wide array of organic compounds. The sulfonyl fluoride group can react with a variety of nucleophiles, including amines, phenols, and aliphatic alcohols, to form sulfonamides, sulfonate esters, and other sulfur(VI)-containing compounds. ccspublishing.org.cnccspublishing.org.cn This reactivity, characteristic of SuFEx chemistry, allows for the modular assembly of complex molecular architectures. researchgate.netenamine.net

The presence of the sulfamoyl group provides an additional site for chemical modification, further enhancing its utility as a synthetic intermediate. This bifunctionality allows for the creation of diverse molecular libraries with potential applications in medicinal chemistry and materials science. The general stability of the sulfonyl fluoride group allows for transformations at other parts of the molecule without affecting the -SO₂F moiety, a key advantage in multi-step syntheses. ccspublishing.org.cn

Table 1: Representative Transformations of Sulfonyl Fluorides as Synthetic Intermediates

| Nucleophile | Product | Linkage Formed |

|---|---|---|

| Primary/Secondary Amine | Sulfonamide | S-N |

| Phenol | Sulfonate Ester | S-O |

| Aliphatic Alcohol | Sulfonate Ester | S-O |

This table illustrates the general reactivity of the sulfonyl fluoride moiety, which is central to the utility of this compound as a versatile building block.

Reagents for Functional Group Interconversions

The sulfonyl fluoride group in this compound can be used to facilitate various functional group interconversions. For instance, sulfonate esters derived from the reaction of sulfonyl fluorides with alcohols are excellent leaving groups in nucleophilic substitution reactions. This property allows for the conversion of alcohols into other functional groups, such as halides, azides, and nitriles, under mild conditions.

While sulfonyl chlorides have traditionally been used for this purpose, sulfonyl fluorides offer the advantage of greater stability and easier handling. ccspublishing.org.cn The reactivity of this compound can be harnessed to introduce the sulfamoylbenzenesulfonyl group into a molecule, which can then be further manipulated or serve as a stable protecting group.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves the modification of complex molecules at a late step in their synthesis. The robust and often chemoselective nature of the SuFEx reaction makes sulfonyl fluorides, including this compound, ideal reagents for LSF. google.com

The ability to introduce the 3-sulfamoylbenzenesulfonyl moiety into a complex molecule with high efficiency and selectivity allows for the rapid generation of analogues with modified properties. This approach is particularly valuable for optimizing the pharmacological profile of a drug candidate or for fine-tuning the properties of a material.

Sulfonylation of Anilines

The reaction of sulfonyl fluorides with anilines to form sulfonamides is a well-established transformation. Recent research has demonstrated the use of visible-light-mediated methods for the sulfonylation of anilines with sulfonyl fluorides, offering a mild and efficient alternative to traditional methods. This approach highlights the utility of sulfonyl fluorides as stable and versatile sulfonylation reagents.

While specific studies on the sulfonylation of anilines using this compound are not extensively documented, the general reactivity of sulfonyl fluorides suggests its applicability in this context. The resulting N-aryl sulfonamides are important structural motifs in many pharmaceuticals.

Contributions to Chemical Biology Research

The unique reactivity of the sulfonyl fluoride group has made it a valuable tool for chemical biologists to probe and understand complex biological systems.

Development of Reactive Probes

This compound and related compounds are used to develop reactive probes for studying protein structure and function. The sulfonyl fluoride moiety acts as a "warhead" that can form a covalent bond with nucleophilic amino acid residues on proteins, such as lysine (B10760008), tyrosine, serine, and histidine. nih.govclaremont.edunih.gov This covalent labeling allows for the identification of binding sites and the study of protein dynamics.

The reactivity of the sulfonyl fluoride can be tuned by the electronic properties of the aromatic ring. The presence of the sulfamoyl group in this compound can influence its reactivity and selectivity towards specific protein targets. These probes are instrumental in activity-based protein profiling (ABPP), a powerful technique used to identify and characterize enzyme function in complex biological samples. claremont.edu

Table 2: Amino Acid Residues Targeted by Sulfonyl Fluoride Probes

| Amino Acid | Nucleophilic Group |

|---|---|

| Lysine | ε-amino group |

| Tyrosine | Phenolic hydroxyl group |

| Serine | Hydroxyl group |

| Threonine | Hydroxyl group |

| Histidine | Imidazole nitrogen |

This table summarizes the common amino acid residues that can be covalently modified by sulfonyl fluoride-based reactive probes, including derivatives of this compound.

The development of covalent inhibitors is another significant application of sulfonyl fluoride-containing molecules in chemical biology and drug discovery. chemrxiv.orgnih.govresearchgate.netwuxiapptec.com By irreversibly binding to their target proteins, these inhibitors can offer prolonged therapeutic effects. The bifunctional nature of this compound provides opportunities to design selective and potent covalent inhibitors by modifying the sulfamoyl group to enhance binding affinity and specificity for the target protein.

Covalent Modification of Biomolecules (e.g., Proteins, RNA, Carbohydrates)

The sulfonyl fluoride group is an exceptionally effective electrophile for the covalent modification of a wide range of biological macromolecules. rsc.org Its utility stems from its inherent stability in aqueous environments, combined with its capacity for context-specific reactivity with various nucleophilic amino acid residues within proteins. rsc.orgsigmaaldrich.com This reactivity is not limited to the canonical serine protease inhibition but extends to include tyrosine, lysine, threonine, cysteine, and histidine residues, making it a broadly applicable tool for chemical biology. sigmaaldrich.comenamine.net

Detailed research findings have demonstrated the successful application of sulfonyl fluoride-containing probes in modifying diverse biomolecules:

Proteins: The reactivity of sulfonyl fluorides allows them to act as covalent probes. claremont.edu For instance, aromatic sulfonyl fluorides have been used to covalently modify the protein transthyretin (TTR), kinetically stabilizing it to prevent amyloidogenesis. nih.gov The specific orientation of the sulfonyl fluoride group is crucial; positioning it in the meta-position on an aromatic ring can lead to specific covalent binding, whereas a para-substitution may be detrimental, leading to hydrolysis instead of conjugation. nih.govnih.gov This highlights the importance of structural context in achieving selective modification. nih.gov

Carbohydrates: The application of sulfonyl fluorides extends beyond proteins. A notable example involves the use of a sulfonyl fluoride-based cross-linker to forge a covalent bond between the Siglec-7 receptor protein and the tumor-associated carbohydrate antigen GD3. nih.gov This demonstrates the capability of the sulfonyl fluoride moiety to react with hydroxyl groups on carbohydrates under mild, physiologically relevant conditions. nih.gov

Nucleic Acids (RNA): While direct modification of RNA by this compound is less documented, the underlying chemistry is being explored. Engineered aptamers containing site-specifically incorporated sulfonyl fluoride groups have been developed to facilitate proximity-induced cross-linking with target proteins via SuFEx reactions. researchgate.net This strategy converts transient interactions into stable covalent complexes, enabling detailed study and therapeutic applications. researchgate.netresearchgate.net

| Biomolecule Class | Specific Example | Key Finding |

| Proteins | Transthyretin (TTR) | Aromatic sulfonyl fluorides can covalently modify Lysine 15, providing kinetic stabilization against amyloidogenesis. nih.gov |

| Siglec-7v | A sulfonyl fluoride cross-linker successfully formed covalent bonds with the protein as part of a protein-carbohydrate complex. nih.gov | |

| Carbohydrates | GD3 (a ganglioside) | Covalently cross-linked to the Siglec-7v protein using a sulfonyl fluoride-based linker, demonstrating reactivity with sugars. nih.gov |

| Nucleic Acids | DNA Aptamers | Sulfonyl fluoride groups incorporated into aptamers enable covalent cross-linking to target proteins (e.g., SARS-CoV-2 spike protein). researchgate.net |

Utility in Target Identification and Validation

The unique reactivity profile of sulfonyl fluorides makes them invaluable for target identification and validation in drug discovery. rsc.org They are employed as reactive groups in chemical probes to covalently label proteins in complex biological systems, a strategy often referred to as "Inverse Drug Discovery". claremont.eduresearchgate.net In this approach, a library of probes is used to identify proteins that interact with a particular reactive group, which can unveil new therapeutic targets. claremont.edu

The process typically involves:

Probe Design: Synthesis of chemical probes where a sulfonyl fluoride warhead is attached to a molecular scaffold. claremont.edu

Covalent Labeling: Incubation of the probes with cell lysates or living systems, allowing the sulfonyl fluoride to covalently bind to interacting proteins.

Target Identification: Using techniques like affinity chromatography coupled with mass spectrometry to isolate and identify the covalently modified proteins. claremont.edu

This methodology leverages the sulfonyl fluoride's ability to remain relatively inert until it is positioned within a protein's binding site, where the local microenvironment can activate it for reaction with a nearby nucleophilic residue. nih.gov This context-dependent reactivity enhances the selectivity of the probe, reducing off-target labeling and providing higher confidence in the identified protein targets. rsc.orgresearchgate.net

Applications in Materials Science

The robust and reliable nature of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction has propelled the sulfonyl fluoride group into the realm of materials science. eurekalert.orgmdpi.comresearchgate.net SuFEx chemistry allows for the efficient and modular construction of polymers and the functionalization of surfaces with high precision and yield. researchgate.netrsc.org This has opened avenues for creating advanced materials with tailored properties.

One key application is in post-polymerization modification (PPM). researchgate.net In this strategy, polymers are first synthesized to contain pendant sulfonyl fluoride groups. These "handles" can then be reacted in a subsequent step with a variety of nucleophiles (often silyl (B83357) ethers) via the SuFEx reaction. researchgate.netrsc.org This allows for the facile introduction of diverse chemical functionalities onto a polymer backbone, including alkynes, thiols, and dienes, which can be used for further orthogonal modifications. researchgate.net The SuFEx reaction in this context is noted for being rapid and quantitative, proceeding efficiently under ambient conditions. researchgate.netrsc.org

Polymerization Reactions Utilizing Sulfonyl Fluoride Functionality

Beyond modifying existing polymers, the sulfonyl fluoride group is integral to the synthesis of new polymer backbones. rsc.org SuFEx-based polycondensation reactions have been developed to produce polysulfonates and polysulfamides, which are classes of polymers known for their excellent mechanical properties and high chemical stability, making them suitable for engineering applications. rsc.org

The general scheme involves the reaction of bifunctional monomers, such as a bis(sulfonyl fluoride) and a bis(silyl ether) or a diamine. rsc.orgrsc.org The reaction proceeds rapidly, often within minutes to an hour, and demonstrates excellent tolerance to a wide variety of other functional groups, allowing for the creation of highly functionalized polymers. rsc.org This method leverages readily available starting materials to generate a diverse range of monomeric building blocks, making the translation from laboratory to industrial scale promising. rsc.org

Design of SuFEx Click Chemistry Hubs and Linkers

The concept of "click chemistry" focuses on modular synthesis using highly efficient and reliable reactions. eurekalert.org SuFEx has been identified as a next-generation click reaction, and sulfonyl fluorides are central to this paradigm, serving as versatile "hubs" or "linkers". eurekalert.orgresearchgate.net A SuFEx hub is a molecule that contains one or more sulfonyl fluoride groups, which can be used to reliably connect different molecular modules. researchgate.netnih.gov

The stability of the S(VI)-F bond, combined with its selective reactivity under specific catalytic conditions, allows for the precise and sequential connection of diverse molecular fragments. nih.gov This modular approach simplifies the synthesis of complex molecules and materials. nih.gov For example, thionyl tetrafluoride (SOF₄) has been developed as a multidimensional SuFEx hub, capable of reacting first with a primary amine and then offering two additional sulfonyl fluoride handles for subsequent, sequential connections, enabling the construction of three-dimensional molecular architectures. nih.gov

Examples of Bifunctional Sulfonyl Fluoride Constructs

Bifunctional constructs containing a sulfonyl fluoride group and another reactive handle are powerful tools for modular synthesis. These hubs allow for orthogonal reaction sequences, where each functional group can be addressed independently.

| Bifunctional Construct Class | Description | Potential Applications |

| β-chloro alkenylsulfonyl fluorides (BCASF) | These molecules contain both a sulfonyl fluoride and a vinyl chloride. The chloride can undergo various transformations (e.g., Suzuki and Sonogashira couplings, nucleophilic substitution) while the sulfonyl fluoride remains intact for later SuFEx reactions. nih.gov | Late-stage modification of peptides and drugs; synthesis of previously inaccessible sulfonyl fluorides. nih.gov |

| 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASF) | These hubs feature a reactive internal alkyne and a sulfonyl fluoride. The alkyne can participate in a wide range of click-cycloaddition reactions, while the sulfonyl fluoride serves as a handle for subsequent SuFEx-based diversification. nih.gov | Rapid generation of diverse heterocyclic libraries for drug discovery. nih.gov |

| Ethenesulfonyl Fluoride (ESF) | As a Michael acceptor, ESF allows for the ready incorporation of the SO₂F group onto various nucleophiles. The resulting adduct is a stable sulfonyl fluoride that can be used in subsequent SuFEx reactions. | Introducing SuFEx handles into a wide array of molecules for chemical biology and drug discovery. |

These constructs exemplify the modular power of SuFEx, enabling researchers to build complex molecular architectures from simpler, pre-functionalized building blocks. nih.govnih.gov

Integration into Fragment-Based Drug Discovery Research

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") that bind weakly to a biological target. wikipedia.org Sulfonyl fluoride-containing fragments are increasingly being used in this approach to identify novel covalent ligands. nih.gov

In this strategy, a library of diverse, amine-functionalized fragments can be linked to a sulfonyl fluoride-containing core. nih.gov This modular library is then screened against protein targets. nih.gov Hits from this screen are fragments that, by binding to the protein, position the sulfonyl fluoride "warhead" in proximity to a nucleophilic residue, facilitating covalent bond formation. nih.gov

A key advantage of this approach is its efficiency. The SuFEx reaction can be used to rapidly link identified fragment hits in situ, allowing for the high-throughput synthesis and screening of more potent, drug-like inhibitors. nih.gov This workflow accelerates the discovery of robust biological probes and potential drug candidates by combining the strengths of FBDD with the efficiency and reliability of click chemistry. nih.gov

Sulfonyl Fluorides as Electrophilic Warheads for Covalent Ligand Design

Sulfonyl fluorides (SFs) have garnered considerable attention as privileged electrophilic warheads in the realm of chemical biology and molecular pharmacology. bohrium.comrsc.org Their utility stems from a favorable combination of biocompatibility, including stability in aqueous environments, and a capacity to react with a range of nucleophilic amino acid residues within proteins. rsc.org This reactivity is not limited to the commonly targeted cysteine, but extends to serine, threonine, lysine, tyrosine, and histidine, thereby expanding the scope of the druggable proteome. tandfonline.comrsc.org

The reactivity of the sulfonyl fluoride moiety allows it to form stable covalent bonds with target proteins, leading to irreversible inhibition. This is a key advantage in designing potent and long-acting therapeutic agents. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a concept that has revitalized the use of sulfonyl fluorides, is now considered a next-generation click chemistry approach due to its reliability in forming these covalent linkages. ccspublishing.org.cnnih.gov

One of the critical aspects of using sulfonyl fluorides in covalent ligand design is their "Goldilocks" reactivity. They are reactive enough to form a covalent bond with the intended biological target but stable enough to avoid off-target reactions and maintain good metabolic stability. tandfonline.com This tunable reactivity is influenced by the electronic and steric properties of the aryl ring to which the sulfonyl fluoride is attached. For instance, substituted benzene (B151609) sulfonyl fluoride scaffolds have been noted for their balanced reactivity, demonstrating sufficient stability against hydrolysis while maintaining moderate activity towards nucleophiles. enamine.net

The table below summarizes the key amino acid residues targeted by sulfonyl fluoride warheads and the nature of the resulting covalent adduct.

| Amino Acid Residue | Nucleophilic Group | Resulting Covalent Linkage |

| Serine | Hydroxyl (-OH) | Sulfonate Ester |

| Threonine | Hydroxyl (-OH) | Sulfonate Ester |

| Tyrosine | Phenolic Hydroxyl (-OH) | Sulfonate Ester |

| Lysine | Epsilon-amino (-NH2) | Sulfonamide |

| Histidine | Imidazole Nitrogen | Sulfonyl-imidazole adduct (can be unstable) |

| Cysteine | Thiol (-SH) | Thiosulfonate Ester (can be unstable) |

This table provides a generalized overview of the reactivity of sulfonyl fluorides with various amino acid residues.

Research has demonstrated that aryl-sulfonyl fluorides can be effective electrophiles for designing lysine and tyrosine-covalent antagonists of protein-protein interactions (PPIs). nih.gov By incorporating the sulfonyl fluoride warhead into molecules that target specific proteins, researchers can achieve covalent modification of lysine or tyrosine residues within the protein's binding site. nih.gov This approach has been successfully applied to develop cell-permeable covalent inhibitors, highlighting the potential of sulfonyl fluorides in creating pharmacological tools and future therapeutics. nih.gov

Strategies for Fragment Screening (e.g., SuFBits)

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds. This approach involves screening libraries of low-molecular-weight fragments to identify those that bind to a biological target. The initial weak binding of these fragments can then be optimized to develop high-affinity ligands. A significant advancement in this area is the integration of covalent chemistry, leading to the development of reactive fragment libraries.

One such innovative strategy is the use of Su lfonyl F luoride Bits (SuFBits). mdpi.com This approach utilizes a library of diverse molecular fragments, each coupled to a sulfonyl fluoride warhead. mdpi.comresearchgate.net The underlying principle is that if a fragment binds to a protein target, it will position the sulfonyl fluoride warhead in proximity to a nucleophilic amino acid residue, facilitating a covalent reaction. mdpi.comnih.gov This covalent labeling event allows for the sensitive and robust identification of even weakly binding fragments, often by mass spectrometry. mdpi.comnih.gov

A key component in the development of the SuFBits platform is the selection of an appropriate sulfonyl fluoride tag that is amenable to library synthesis. Research has identified 3-carboxybenzenesulfonyl fluoride as a particularly suitable warhead for this purpose. mdpi.com The carboxylic acid group provides a convenient attachment point for coupling a wide variety of chemical fragments through robust reactions like acylation. mdpi.com

The reactivity of the sulfonyl fluoride in the SuFBits can be modulated. For example, acylating benzylamines with 3-carboxybenzenesulfonyl fluoride results in a consistent reactivity profile. mdpi.com This allows for the creation of a fragment library with predictable reactivity, which is crucial for successful screening campaigns. The SuFBits strategy offers a significant advantage as it does not require external activation, unlike some other covalent fragment screening technologies. mdpi.com

The table below outlines the key features of the SuFBits fragment screening strategy.

| Feature | Description |

| Warhead | Typically a sulfonyl fluoride, such as 3-carboxybenzenesulfonyl fluoride. mdpi.com |

| Fragment Library | A diverse collection of low-molecular-weight compounds. |

| Coupling Chemistry | Fragments are attached to the sulfonyl fluoride warhead, often via an amide bond. mdpi.com |

| Screening Principle | Fragment binding facilitates covalent modification of the protein target by the sulfonyl fluoride. nih.gov |

| Hit Detection | Covalent labeling is typically detected by mass spectrometry. nih.gov |

| Advantages | Enables the identification of weak-binding fragments and does not require external activation. mdpi.com |

The successful application of SuFBits has been demonstrated in the labeling of the KRasG12D oncogene mutant, confirming the functional consequences of the covalent binding. kinetolab.com This highlights the potential of sulfonyl fluoride-based fragment screening to accelerate the discovery of novel chemical probes and drug candidates for challenging therapeutic targets. nih.gov

Computational and Mechanistic Investigations of 3 Sulfamoylbenzene 1 Sulfonyl Fluoride Reactivity

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of reactions involving sulfonyl fluorides. DFT calculations allow researchers to model reaction profiles, identify transition states, and determine the energetics of different pathways. For the broader class of aryl sulfonyl fluorides, DFT studies have been instrumental in understanding their synthesis and reactivity. For instance, computational investigations have clarified the critical roles of catalysts and bases in the formation of aryl sulfonyl fluorides, detailing the energetics of SO2 insertion into metal-carbon bonds. nih.gov

While specific DFT studies focused exclusively on 3-Sulfamoylbenzene-1-sulfonyl fluoride (B91410) are not widely available in public literature, the principles from studies on similar molecules can be applied. Such studies would typically investigate the reaction pathways for nucleophilic attack at the sulfur atom of the sulfonyl fluoride group. Key areas of investigation would include:

Reaction with Nucleophilic Amino Acid Residues: DFT calculations can model the interaction of the sulfonyl fluoride group with the side chains of amino acids such as lysine (B10760008), tyrosine, serine, and histidine. enamine.net These models help in understanding the covalent modification of proteins, a key application of sulfonyl fluorides.

Hydrolysis Pathway: The stability of aryl sulfonyl fluorides towards hydrolysis is a key feature. acs.org DFT studies can elucidate the energy barriers associated with the reaction with water, explaining their relative inertness in aqueous environments compared to other sulfonyl halides. mdpi.com

Sulfur(VI) Fluoride Exchange (SuFEx) Reactions: The mechanism of SuFEx click chemistry, a cornerstone of modern chemical synthesis, has been investigated using DFT. nih.gov These studies would model the activation of the S-F bond and the subsequent reaction with a nucleophile, providing insight into the reaction kinetics and thermodynamics.

A hypothetical DFT study on 3-Sulfamoylbenzene-1-sulfonyl fluoride reacting with a generic nucleophile (Nu-) would likely reveal the energy profile for the substitution reaction, as illustrated in the representative data below.

| Parameter | Description | Hypothetical Energy Value (kcal/mol) |

| ΔE_reactants | Relative energy of separated reactants | 0 |

| ΔE_TS | Activation energy (Energy of Transition State) | +15 to +25 |

| ΔE_products | Relative energy of the final products | -10 to -20 |

This interactive table represents typical energy values for a nucleophilic attack on an aryl sulfonyl fluoride, illustrating the thermodynamic favorability and the kinetic barrier of the reaction.

Kinetic Studies and Mechanistic Elucidation of Reactions

Kinetic studies provide experimental data to support or refute proposed reaction mechanisms. For sulfonyl fluorides, kinetic experiments have been crucial in understanding their reactivity with various nucleophiles and their hydrolytic stability. acs.org Studies on a range of aryl sulfonyl fluorides have shown that their rate of reaction with nucleophilic amino acids often correlates with their rate of hydrolysis. acs.org This suggests a common mechanistic pathway, likely involving nucleophilic attack at the electrophilic sulfur center.

The mechanism for the reaction of sulfonyl fluorides with nucleophiles, such as in the Sulfur(VI) Fluoride Exchange (SuFEx) process, is generally considered to be a two-step process. nih.gov In the case of reaction with an alcohol in the presence of a base and a silicon-based activator, the proposed mechanism involves:

Initial SuFEx reaction between the alcohol and the sulfonyl fluoride to form a sulfonate intermediate. nih.gov

A subsequent rate-limiting S_N2 displacement of the sulfonate by a nucleophile. nih.gov

Kinetic experiments, such as monitoring the reaction progress using HPLC or NMR spectroscopy, allow for the determination of rate constants. acs.org These experimental values can then be compared with computationally derived energy barriers to build a comprehensive understanding of the reaction mechanism.

| Reaction Type | Key Kinetic Parameter | Influencing Factors |

| Hydrolysis | Rate constant (k_hyd) | pH, temperature, solvent |

| Aminolysis | Rate constant (k_amin) | Nucleophilicity of the amine, steric hindrance |

| SuFEx Click Reaction | Rate constant (k_sufe) | Catalyst, nature of nucleophile, solvent |

This interactive table outlines the key kinetic parameters and influencing factors for common reactions involving aryl sulfonyl fluorides.

Characterization of Reactive Intermediates (e.g., Sulfenyl Fluoride, Sulfinyl Fluoride, Sulfonyl Radicals)

While sulfonyl fluorides are relatively stable, their synthesis and reactions can involve various reactive intermediates. The characterization of these transient species is essential for a complete mechanistic understanding.

Sulfonyl Radicals (RSO2•): The fluorosulfonyl radical (•SO2F) is a key intermediate in certain synthetic routes to sulfonyl fluorides, particularly in radical additions to alkenes. researchgate.net Mechanistic studies have confirmed the presence of radical intermediates in electrochemical methods for sulfonyl fluoride synthesis from thiols. mdpi.com The addition of radical scavengers in these reactions has been shown to inhibit product formation, providing evidence for a radical-mediated pathway. mdpi.com

Sulfenyl Fluorides (RSF): Although less common in the context of S(VI) chemistry, sulfenyl fluorides have been identified as putative intermediates in some transformations. chemrxiv.org Recently, stable arenesulfenyl fluorides have been synthesized and characterized, revealing them to be versatile reagents in their own right. chemrxiv.org

Sulfinyl Fluorides (RSOF): Thionyl fluoride (SOF2) is a reagent used in the synthesis of sulfonyl fluorides from sulfonic acids. nih.gov The reaction mechanism is believed to proceed through fluorosulfinate (B14707602) intermediates. nih.gov

The detection and characterization of these intermediates often require specialized techniques such as electron paramagnetic resonance (EPR) for radical species or low-temperature NMR for thermally unstable compounds.

Understanding Transition States and Energetics in S-F Bond Transformations

The transformation of the S-F bond is central to the reactivity of this compound. Computational chemistry, particularly DFT, provides invaluable insights into the structure and energetics of the transition states involved in these transformations. nih.gov

For a typical nucleophilic aromatic substitution on the sulfur atom (S_NAr-like), the transition state would involve the incoming nucleophile and the outgoing fluoride ion partially bonded to the central sulfur atom, which adopts a trigonal bipyramidal geometry. The energy of this transition state determines the activation energy and thus the rate of the reaction.

Factors influencing the transition state energetics include:

Nature of the Nucleophile: Stronger nucleophiles will lead to a lower activation energy.

Solvent Effects: Polar solvents can stabilize charged intermediates and transition states, affecting the reaction rate.

Electronic Effects of Substituents: The electron-withdrawing nature of the sulfonyl fluoride and sulfamoyl groups on the benzene (B151609) ring of this compound increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.

Computational analysis has shown that the fluoride exchange reaction on a sulfonyl fluoride, where the incoming nucleophile is a fluoride ion, involves a low energy barrier. nih.gov This is a key principle behind the use of sulfonyl fluorides in 18F-radiolabeling for positron-emission tomography (PET). nih.gov

| Transformation | Typical Transition State Geometry | Key Energetic Parameter | Factors Lowering Energy Barrier |

| Nucleophilic Substitution | Trigonal bipyramidal sulfur center | Activation Energy (ΔG‡) | Strong nucleophile, polar solvent, electron-withdrawing groups |

| Fluoride Exchange | Symmetric trigonal bipyramidal | Activation Energy (ΔG‡) | Low |

| Radical Addition | Open-shell | Bond Dissociation Energy (BDE) | Photochemical or electrochemical initiation |

This interactive table summarizes the key aspects of transition states and energetics for different S-F bond transformations.

Green Chemistry and Sustainable Synthesis of 3 Sulfamoylbenzene 1 Sulfonyl Fluoride

Development of Eco-Friendly Synthetic Protocols

The synthesis of sulfonyl fluorides, a class of compounds essential for sulfur(VI) fluoride (B91410) exchange (SuFEx) click chemistry, has traditionally involved reagents that are difficult to handle and toxic, such as sulfuryl fluoride (SO₂F₂) gas or potassium bifluoride (KHF₂). sciencedaily.comeurekalert.orgosaka-u.ac.jpasiaresearchnews.com In response, significant research has been directed towards developing safer, more cost-effective, and environmentally friendly methods applicable to the synthesis of aromatic sulfonyl fluorides like 3-Sulfamoylbenzene-1-sulfonyl fluoride. sciencedaily.comeurekalert.orgosaka-u.ac.jp These modern protocols prioritize the use of stable, readily available starting materials and benign reagents to create scalable and safe production processes. sciencedaily.comosaka-u.ac.jpasiaresearchnews.com

A primary goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. To this end, novel synthetic strategies for sulfonyl fluorides have been developed that operate under solvent-free conditions or in environmentally benign solvents like water.

Solvent-Free Mechanochemistry: A sustainable, mechanochemical procedure has been developed for synthesizing sulfur(VI) fluorides in a mixer mill without the need for any bulk solvent. acs.org This method converts stable sulfur(VI) precursors, such as sulfonyl 2-methylimidazoles, into the corresponding sulfonyl fluorides using potassium bifluoride (KHF₂) and acetic acid. acs.org The solvent-free conditions and shorter reaction times represent a significant green advantage over traditional solution-based protocols. acs.org

Aqueous Reaction Systems: Water is an ideal green solvent, but its application in nucleophilic fluorination has been challenging due to the deactivation of the fluoride nucleophile. digitellinc.com Recent innovations have overcome this by employing surfactant-based catalytic systems that enable the efficient conversion of sulfonyl chlorides to sulfonyl fluorides in water, achieving high conversions. digitellinc.com Another approach involves the conjugate addition of sodium sulfite (B76179) to ethenesulfonyl fluoride in water to construct β-sulfonyl aliphatic sulfonyl fluorides, where the product can often be isolated by simple filtration, minimizing solvent waste. bohrium.com Tang and Wang have also developed a method for synthesizing sulfonyl fluorides from sulfonyl hydrazides in water without any additives. mdpi.com

A significant advancement in the green synthesis of sulfonyl fluorides is the replacement of hazardous reagents with safer alternatives, leading to the formation of non-toxic by-products.

Safer Fluoride Sources: Instead of the highly toxic SO₂F₂ gas, modern methods utilize inexpensive, stable, and safer fluoride sources like potassium fluoride (KF). sciencedaily.comeurekalert.orgosaka-u.ac.jpacs.orgnih.gov Research from Osaka University has demonstrated a process that converts thiols and disulfides into sulfonyl fluorides using a combination of SHC5® (a highly reactive chlorinating agent) and KF. sciencedaily.comeurekalert.orgosaka-u.ac.jp This protocol is notable for producing only non-toxic sodium and potassium salts (NaCl and KCl) as by-products, resulting in minimal environmental impact. sciencedaily.comeurekalert.orgasiaresearchnews.comosaka-u.ac.jp

Alternative Reagents: Other eco-friendly approaches avoid chlorine gas by using aqueous sodium hypochlorite (B82951) for the initial oxidation step. mdpi.comrhhz.net The development of solid, bench-stable reagents like 4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) provides a safe alternative to sulfuryl fluoride gas for installing the -SO₂F group. Furthermore, a one-pot synthesis from readily available sulfonates or sulfonic acids has been developed using cyanuric chloride and KHF₂, which are easier to handle than many traditional reagents. rsc.org

The following table summarizes the shift from traditional reagents to greener alternatives for the synthesis of aromatic sulfonyl fluorides.

| Component | Traditional Reagents | Green/Safer Alternatives | Key Advantages of Alternatives |

|---|---|---|---|

| Fluorine Source | Sulfuryl Fluoride (SO₂F₂) gas, Potassium Bifluoride (KHF₂) | Potassium Fluoride (KF), Selectfluor | Non-toxic, inexpensive, stable, easier to handle. sciencedaily.comeurekalert.orgmdpi.comnih.gov |

| Starting Materials | Sulfonyl Chlorides (often unstable) | Thiols, Disulfides, Sulfonamides, Sulfonic Acids, Aryl Halides | Readily available, stable, abundant. osaka-u.ac.jpnih.govrhhz.netnih.gov |

| Oxidants/Catalysts | Harsh chemical oxidants, Chlorine gas | NaOCl·5H₂O, Electrochemical Anodic Oxidation | Avoids toxic reagents, improves energy efficiency. nih.govrhhz.netacs.org |

| By-products | Often toxic and/or corrosive waste | Sodium Chloride (NaCl), Potassium Chloride (KCl) | Non-toxic, environmentally benign salts. sciencedaily.comeurekalert.orgosaka-u.ac.jp |

Waste Minimization and Atom Economy in Sulfonyl Fluoride Synthesis

Atom economy, a core principle of green chemistry, seeks to maximize the incorporation of all materials used in the process into the final product. Modern synthetic routes for sulfonyl fluorides are designed to improve atom economy and minimize waste.

One-pot, multi-component reactions are particularly effective in this regard. For instance, palladium-catalyzed methods that start from aryl bromides or iodides use a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) and an electrophilic fluorine source like NFSI or Selectfluor. rhhz.netorganic-chemistry.org These cascade processes avoid the isolation of intermediates, which reduces solvent use and material loss, thereby minimizing waste. rhhz.net Similarly, the copper-free Sandmeyer-type fluorosulfonylation of aryldiazonium salts uses sodium metabisulfite (B1197395) (Na₂S₂O₅) as a sulfur dioxide surrogate, demonstrating high efficiency and broad functional group tolerance in a one-pot procedure. rhhz.netorganic-chemistry.org The development of an additive-free synthesis of β-sulfido sulfonyl fluorides via a thia-Michael addition in N-methyl-2-pyrrolidinone (NMP) proceeds rapidly under neutral conditions, showcasing high efficiency and atom economy. acs.org

Energy Efficiency in Catalytic and Electrochemical Methods

Reducing energy consumption is another cornerstone of green chemistry. The development of catalytic and electrochemical methods that operate under mild conditions is crucial for enhancing the energy efficiency of sulfonyl fluoride synthesis. sigmaaldrich.com

Catalytic Methods: Photoredox and transition-metal catalysis enable the preparation of sulfonyl fluorides under mild conditions, often at room temperature, thus lowering the energy input required compared to methods that need heating or refluxing. organic-chemistry.orgsigmaaldrich.com For example, photoredox catalysis can be used for the scalable preparation of alkyl sulfonyl fluorides from alkyl bromides and alcohols. organic-chemistry.org

Electrochemical Synthesis: Electrochemical methods are particularly energy-efficient and environmentally benign as they use electrical current to drive reactions, eliminating the need for stoichiometric chemical oxidants. acs.orgnih.gov Anodic oxidation has been successfully used to prepare a broad scope of sulfonyl fluorides from widely available thiols and disulfides in combination with KF as the fluoride source. acs.orgnih.gov This approach requires no additional catalysts and proceeds under mild conditions. acs.orgnih.gov Electrochemical synthesis has also been applied to convert sulfonyl hydrazides into sulfonyl fluorides, where n-Bu₄NI acts as both an electrolyte and a redox catalyst to generate the necessary radical species. rsc.org

| Synthetic Method | Key Features | Green Chemistry Advantages |

|---|---|---|

| Mechanochemistry | Solvent-free reaction in a mixer mill. acs.org | Eliminates solvent waste, reduces reaction time. acs.org |

| Aqueous Synthesis | Uses water as the reaction medium, often with surfactants. digitellinc.com | Employs a benign solvent, simplifies product isolation. digitellinc.combohrium.com |

| Photoredox/Transition-Metal Catalysis | Uses light or metal catalysts to enable reactions under mild conditions. organic-chemistry.orgsigmaaldrich.com | High energy efficiency, operates at lower temperatures. organic-chemistry.org |

| Electrochemical Synthesis | Uses anodic oxidation to drive the reaction, avoiding chemical oxidants. acs.orgnih.gov | High energy efficiency, uses inexpensive starting materials (thiols, KF), environmentally benign. acs.orgnih.gov |

Alignment with Sustainable Development Goals (SDGs) in Chemical Synthesis

The development of green and sustainable synthetic protocols for compounds like this compound directly aligns with several of the United Nations Sustainable Development Goals (SDGs). sciencedaily.comeurekalert.orgosaka-u.ac.jp Researchers in the field explicitly state that creating new organic synthetic methods for useful compounds is a highly important research theme, particularly from the perspective of the SDGs. sciencedaily.comeurekalert.orgosaka-u.ac.jp

By designing chemical processes that are safer, generate minimal waste, use non-toxic reagents, and are energy-efficient, the chemical industry can contribute to:

SDG 3 (Good Health and Well-being): By enabling the cleaner and more sustainable production of pharmaceuticals.

SDG 9 (Industry, Innovation, and Infrastructure): By fostering innovation in chemical manufacturing to build resilient and sustainable industrial practices.

SDG 12 (Responsible Consumption and Production): By fundamentally redesigning chemical synthesis to reduce waste, pollution, and the use of hazardous materials, thereby promoting sustainable management and efficient use of natural resources. sciencedaily.comeurekalert.orgosaka-u.ac.jp

The simplification of synthetic protocols and the ability to produce valuable chemicals like sulfonyl fluorides at a low cost and with high scalability supports the broader goal of sustainable industrial development. sciencedaily.comasiaresearchnews.com

Future Perspectives and Emerging Research Directions

Novel Synthetic Routes and Reagent Development for Sulfonyl Fluorides

The demand for sulfonyl fluorides has spurred the development of new synthetic strategies that offer advantages over traditional methods, which often rely on the conversion of sulfonyl chlorides. ccspublishing.org.cn Modern approaches focus on utilizing more readily available and stable starting materials, milder reaction conditions, and greater functional group tolerance.

Recent innovations include the direct synthesis of sulfonyl fluorides from a variety of precursors:

Sulfonic Acids and their Salts: Complementary methods have been developed for the synthesis of sulfonyl fluorides from sulfonic acids and their salts. One approach involves the use of thionyl fluoride (B91410) to convert sulfonic acid sodium salts to sulfonyl fluorides in high yields. nih.govrsc.org Another strategy employs deoxyfluorinating agents like Xtalfluor-E®, a bench-stable solid, which allows for the conversion of both aryl and alkyl sulfonic acids under milder conditions. nih.govrsc.org

Sulfonamides: A direct conversion of sulfonamides to sulfonyl fluorides has been reported using a pyrylium (B1242799) tetrafluoroborate (B81430) (Pyry-BF4) and magnesium chloride for in situ generation of the sulfonyl chloride, followed by conversion with potassium fluoride. researchgate.netmdpi.com This method is noted for its high chemoselectivity. mdpi.com

Thiols and Disulfides: Heteroaromatic sulfonyl fluorides can be synthesized from the corresponding thiols through an oxidative chlorination with aqueous sodium hypochlorite (B82951), followed by a fluorine-chlorine exchange. ccspublishing.org.cnmdpi.com

Grignard Reagents: Aryl, alkyl, and heteroaryl Grignard reagents can be converted to their corresponding sulfonyl fluorides by reaction with sulfuryl fluoride (SO2F2). ccspublishing.org.cnmdpi.com

Aryl Halides and Diazonium Salts: Palladium-catalyzed methods have been developed to synthesize arylsulfonyl fluorides from aryl iodides using a sulfur dioxide surrogate like DABSO. mdpi.com Additionally, copper-catalyzed fluorosulfonylation of aryldiazonium salts has been demonstrated. ccspublishing.org.cn

Radical-based Methods: The development of radical fluorosulfonylation strategies is an emerging area. tandfonline.com For instance, a visible-light-mediated reaction of thianthrenium salts has been developed to prepare various sulfonyl fluorides. tandfonline.com

These novel synthetic routes are expanding the accessibility and structural diversity of sulfonyl fluorides, paving the way for their broader application.

| Precursor | Reagents | Key Features |

| Sulfonic Acid Salts | Thionyl fluoride | High yields (90-99%) |

| Sulfonic Acids | Xtalfluor-E® | Milder conditions, bench-stable reagent |

| Sulfonamides | Pyry-BF4, MgCl2, KF | High chemoselectivity |

| Heteroaromatic Thiols | aq. NaOCl, KHF2 | Avoids use of chlorine gas |

| Grignard Reagents | SO2F2 | One-pot fluorosulfonylation |

| Aryl Iodides | Pd(OAc)2, CataCXium A, DABSO | Palladium-catalyzed |

| Aryldiazonium Salts | CuCl2 | Copper-catalyzed |

| Thianthrenium Salts | DABSO, KHF2, visible light | Radical-based, mild conditions |

Expanding the Scope of SuFEx Applications in Complex Molecule Synthesis

The reliability and efficiency of SuFEx click chemistry have established it as a powerful tool for the construction of complex molecular architectures. acs.orgrsc.org Researchers are continuously expanding its applications beyond simple linkages to the synthesis of sophisticated macromolecules and materials. researchgate.netrsc.org

Key areas of expansion include:

Polymer Synthesis: SuFEx polymerization provides a facile route to polysulfates and polysulfonates. researchgate.net The reaction of bis(aryl silyl (B83357) ethers) with bis(sulfonyl fluorides) or bis(fluorosulfates) yields high molecular weight polymers. rsc.org The unique reactivity of the S(VI)-F bond allows for controlled and efficient ligation. rsc.org Furthermore, the resulting polymer backbones can themselves be "SuFExable," allowing for post-polymerization modification to create branched or functionalized polymers. researchgate.netrsc.org The development of chain-growth SuFEx polycondensation processes offers precise control over molecular weight and dispersity. researchgate.net

Macrocyclization: SuFEx chemistry has been successfully applied to the synthesis of macrocycles, demonstrating its utility in constructing cyclic structures. researchgate.net

Multidimensional Hubs: The use of polyvalent SuFEx hubs, such as thionyl tetrafluoride (SOF4), allows for the creation of three-dimensional molecular networks. rsc.orgresearchgate.net This opens up new possibilities for creating complex, "beyond-linear" structures. researchgate.net

Orthogonal Chemistry: The compatibility of SuFEx with other click reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), enables the synthesis of sequence-regulated polymers and other complex molecules through orthogonal functionalization. mdpi.com

The robustness and versatility of SuFEx are positioning it as a go-to method for creating novel polymers and complex molecules with tailored properties. researchgate.net

Innovative Uses in Chemical Biology and Advanced Materials

The unique balance of stability and reactivity of the sulfonyl fluoride group makes it a valuable functional moiety in both chemical biology and materials science. ccspublishing.org.cnthieme-connect.com

In Chemical Biology:

Sulfonyl fluorides have emerged as "privileged" covalent warheads for probing biological systems. nih.govrsc.org Their ability to react with a range of nucleophilic amino acid residues—including serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine—makes them highly versatile tools. nih.govrsc.orgenamine.net

Emerging applications include: